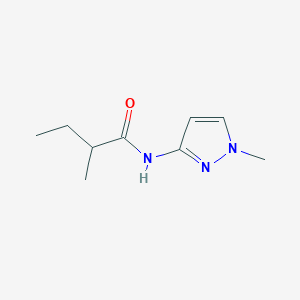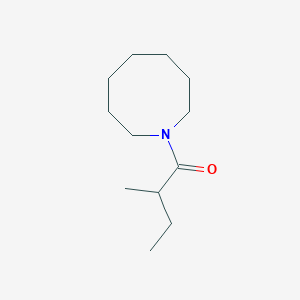
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone, also known as HMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 273.37 g/mol.
Mechanism of Action
The exact mechanism of action of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been reported to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter, and reduce the activity of glutamate, which is an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to contribute to the therapeutic effects of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been reported to produce several biochemical and physiological effects in animal models. It has been shown to reduce the severity and frequency of seizures, improve cognitive function, and reduce anxiety and depression-like behaviors. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the effects of drugs on the central nervous system. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is also stable and has a long shelf-life, making it easy to handle and store. However, one limitation of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone-based drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone on the central nervous system. Additionally, the development of more efficient synthesis methods for (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone may lead to increased availability and lower costs, making it more accessible for research purposes.
Conclusion
In conclusion, (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is well-established, and it has been extensively studied for its potential use in the treatment of neurological disorders. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone modulates neurotransmitter activity in the central nervous system, producing several biochemical and physiological effects. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, but its low solubility in water is a limitation. There are several future directions for research on (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone, including the development of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone-based drugs and the study of its long-term effects on the central nervous system.
Synthesis Methods
The synthesis of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methoxyacetophenone with 2-methylpiperidine in the presence of a reducing agent. The reaction results in the formation of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone as a white crystalline solid with a high purity level. The synthesis method of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is well-established and has been reported in several scientific studies.
Scientific Research Applications
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been reported to possess anticonvulsant, anxiolytic, and antidepressant properties. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-3-4-8-15(10)14(17)12-9-11(18-2)6-7-13(12)16/h6-7,9-10,16H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDYGYSGFARSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)





![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)


